

# Cost-effectiveness analysis of Palladium-103 versus other brachytherapy isotopes

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Palladium-103 |           |
| Cat. No.:            | B1244339      | Get Quote |

# Palladium-103 in Brachytherapy: A Cost-Effectiveness Comparison

For researchers, scientists, and drug development professionals, the selection of a radioisotope for brachytherapy is a critical decision influenced by clinical efficacy, side effect profiles, and cost-effectiveness. This guide provides an objective comparison of **Palladium-103** (Pd-103) with other commonly used brachytherapy isotopes, primarily Iodine-125 (I-125) and Cesium-131 (Cs-131), with a focus on prostate cancer applications. The analysis is supported by experimental data and detailed methodologies to aid in informed decision-making.

## **Executive Summary**

**Palladium-103** is a low-energy radioisotope increasingly utilized in low-dose-rate (LDR) brachytherapy. Its shorter half-life compared to Iodine-125 offers potential radiobiological advantages, particularly for faster-growing tumors. While clinical outcomes are generally comparable between Pd-103 and I-125, emerging evidence suggests Pd-103 may offer superior long-term biochemical control. From a cost perspective, Pd-103 and Cs-131 are associated with higher upfront costs compared to I-125. However, a comprehensive cost-effectiveness analysis must also consider the economic impact of managing adverse events and the long-term costs of treatment failure.

## **Comparative Data on Brachytherapy Isotopes**



The following tables summarize key quantitative data comparing Palladium-103, Iodine-125, and Cesium-131.

| Isotope                    | Half-Life (days) | Average Photon<br>Energy (keV) | Prescribed Dose<br>(Monotherapy for<br>Prostate Cancer) |
|----------------------------|------------------|--------------------------------|---------------------------------------------------------|
| Palladium-103 (Pd-<br>103) | 17               | 21                             | 125 Gy[1]                                               |
| lodine-125 (I-125)         | 59.4             | 28                             | 145 Gy[1]                                               |
| Cesium-131 (Cs-131)        | 9.7              | 30.4                           | 115 Gy[1]                                               |
| Table 1: Physical          |                  |                                |                                                         |

Properties and

Prescribed Doses of

Common LDR

Brachytherapy

Isotopes.

| Isotope Comparison                                                             | Relative Cost<br>Increase Compared<br>to I-125 | 7-Year Freedom<br>from Biochemical<br>Failure (FFBF)    | 7-Year Freedom<br>from Clinical Failure<br>(FFCF)             |
|--------------------------------------------------------------------------------|------------------------------------------------|---------------------------------------------------------|---------------------------------------------------------------|
| Palladium-103 (Pd-<br>103)                                                     | 18%[1]                                         | 96.2%[2]                                                | 96.5%[2]                                                      |
| lodine-125 (I-125)                                                             | Baseline                                       | 87.6%[2]                                                | 94.3%[2]                                                      |
| Cesium-131 (Cs-131)                                                            | 34%[1]                                         | Data not directly comparable in cited long-term studies | Data not directly<br>comparable in cited<br>long-term studies |
| Table 2: Relative Costs and Clinical Outcomes for Prostate Cancer Monotherapy. |                                                |                                                         |                                                               |



| Brachytherapy Modality                                              | Calculated Cost (from a health system perspective) |
|---------------------------------------------------------------------|----------------------------------------------------|
| Low-Dose-Rate (LDR) Brachytherapy (using I-125)                     | \$6,869[3]                                         |
| High-Dose-Rate (HDR) Brachytherapy                                  | \$9,538[3]                                         |
| Table 3: Comparative Costs of LDR and HDR Brachytherapy Procedures. |                                                    |

## **Experimental Protocols**

The cost-effectiveness of brachytherapy isotopes is typically evaluated through two primary methodologies: Time-Driven Activity-Based Costing (TDABC) and Markov Modeling.

## **Time-Driven Activity-Based Costing (TDABC) Protocol**

TDABC provides a granular, bottom-up approach to determine the true cost of a medical procedure.

Objective: To accurately calculate the total cost of care for a brachytherapy procedure, from initial consultation through post-procedure follow-up.

#### Methodology:

- Process Mapping: The entire clinical pathway for a patient undergoing brachytherapy is mapped out. This includes all activities, from the initial consultation, imaging, treatment planning, the implantation procedure itself, to post-operative care and follow-up visits.
- Resource Identification: For each step in the process map, all resources consumed are identified. This includes:
  - Personnel: Time spent by urologists, radiation oncologists, physicists, nurses, anesthesiologists, and administrative staff.
  - Equipment: Utilization of ultrasound machines, CT scanners, treatment planning software, and operating room equipment.



- Consumables: Cost of the radioactive seeds, needles, catheters, and other disposable medical supplies.
- Space: Occupancy time of consultation rooms, operating rooms, and recovery areas.
- Capacity Cost Rate Calculation: For each resource, a capacity cost rate is determined. For
  personnel, this is the cost per minute of their time. For equipment, it is the total cost of the
  equipment divided by its total usable minutes over its lifespan.
- Cost Calculation: The total cost for each step is calculated by multiplying the time spent on that activity by the capacity cost rate of the resources used. The sum of the costs of all steps provides the total cost of the brachytherapy procedure.

#### **Markov Model for Cost-Effectiveness Analysis**

A Markov model is a stochastic model used to simulate the long-term outcomes and costs associated with different treatment strategies.

Objective: To compare the long-term cost-effectiveness of different brachytherapy isotopes by considering clinical outcomes, quality of life, and associated costs over a defined time horizon.

#### Methodology:

- Model Structure: A state-transition model is developed, typically including the following health states:
  - Disease-Free
  - Biochemical Recurrence
  - Clinical Recurrence (Local or Distant)
  - Treatment-Related Complications (e.g., urinary, bowel, or sexual dysfunction)
  - Death (from prostate cancer or other causes)
- Transition Probabilities: Probabilities of moving from one health state to another within a
  given time cycle (e.g., annually) are derived from clinical trial data and peer-reviewed







literature. These probabilities are specific to each isotope being compared.

- Cost Inputs: Costs are assigned to each health state. This includes the initial cost of the brachytherapy procedure (derived from methods like TDABC), the costs of managing side effects, and the costs of treating disease recurrence.
- Utility Values (Quality-Adjusted Life Years QALYs): A utility value, representing the quality of
  life, is assigned to each health state. These values are typically obtained from patientreported outcome studies using instruments like the Expanded Prostate Cancer Index
  Composite (EPIC). A QALY is calculated by multiplying the time spent in a health state by its
  utility value.
- Cost-Effectiveness Analysis: The model is run over a long-time horizon (e.g., 10 or 20 years)
  to simulate the lifetime costs and QALYs for a cohort of patients for each isotope. The
  Incremental Cost-Effectiveness Ratio (ICER) is then calculated as the difference in cost
  between two interventions divided by the difference in their QALYs.

#### **Visualizations**





Click to download full resolution via product page

Workflow for a cost-effectiveness analysis of brachytherapy isotopes.





Click to download full resolution via product page

Decision tree model comparing Pd-103 and I-125 pathways.

#### **Discussion**

The choice between **Palladium-103** and other brachytherapy isotopes is multifaceted. While I-125 presents a lower initial cost, the higher biochemical failure rate observed in some studies could lead to increased downstream costs associated with salvage therapies and management of metastatic disease. A study comparing Pd-103, I-125, and Cs-131 found that while the quality of life profiles were similar, the use of Pd-103 and Cs-131 resulted in cost increases of 18% and 34% respectively, compared to I-125[1].

The shorter half-life of Pd-103 is a key radiobiological differentiator. It delivers the radiation dose more rapidly, which may be advantageous for more aggressive, faster-growing tumors. This could contribute to the higher rates of biochemical control seen in some studies with Pd-103[2].

Regarding side effects, quality of life studies have shown similar profiles between I-125 and Pd-103[1]. However, one study noted a statistically significant decrease in bowel and sexual



function at 12 months with Cs-131 compared to Pd-103, although this did not reach clinical significance[1]. The economic implications of managing these side effects are an important component of the overall cost-effectiveness and should be considered.

High-dose-rate (HDR) brachytherapy, which often utilizes Iridium-192, presents another alternative. While the procedural cost of HDR brachytherapy may be higher than LDR, it can be more economical than seed therapy if a large volume of patients is treated annually, as the cost of the HDR unit and source changes can be distributed.

#### Conclusion

The cost-effectiveness of **Palladium-103** in comparison to other brachytherapy isotopes is not solely determined by the initial cost of the radioactive seeds. A comprehensive analysis must incorporate long-term clinical outcomes, the costs of managing potential side effects, and the expenses associated with treatment failure. Recent data suggests that the higher upfront cost of **Palladium-103** may be offset by improved long-term biochemical control, potentially making it a cost-effective option in the long run. The decision for a specific isotope should be based on a thorough evaluation of the available clinical and economic evidence, tailored to the specific patient population and institutional resources. Further long-term studies with detailed economic analyses are warranted to solidify these findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Patient-reported health-related quality of life for men treated with low-dose-rate prostate brachytherapy as monotherapy with 125-iodine, 103-palladium, or 131-cesium: Results of a prospective phase II study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Outcomes after PD-103 versus I-125 for low dose rate prostate brachytherapy monotherapy: An international, multi-institutional study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-driven activity-based costing of low-dose-rate and high-dose-rate brachytherapy for low-risk prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Cost-effectiveness analysis of Palladium-103 versus other brachytherapy isotopes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244339#cost-effectiveness-analysis-of-palladium-103-versus-other-brachytherapy-isotopes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com